molecular formula C22H21NO2 B4969235 N-2-biphenylyl-4-propoxybenzamide

N-2-biphenylyl-4-propoxybenzamide

Cat. No.: B4969235
M. Wt: 331.4 g/mol
InChI Key: DMIBYIWCMPCKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-4-propoxybenzamide is a synthetic benzamide derivative supplied for scientific research and development. Benzamide compounds are a significant class in medicinal chemistry, often serving as key pharmacophores in the development of bioactive molecules . For instance, certain substituted benzamides have been explored as antagonists for the glucagon receptor (GCGR), representing a novel approach for glycemic control in metabolic disease research . Similarly, other benzamide-based structures have been investigated as novel inhibitors of microRNA-21, highlighting the potential of this chemical class in oncology research . The structure of this compound, which incorporates biphenyl and propoxybenzamide motifs, is of interest for structure-activity relationship (SAR) studies and as a building block in pharmaceutical development. Researchers are encouraged to consult the relevant scientific literature for specific application data. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-phenylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-16-25-19-14-12-18(13-15-19)22(24)23-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIBYIWCMPCKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues: N-(2-Nitrophenyl)-4-Bromo-Benzamide (Compound I) and 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

Compound I (N-(2-nitrophenyl)-4-bromo-benzamide) and 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) are structurally similar to this compound in their benzamide core but differ in substituent groups. Key comparisons include:

Parameter Compound I 4MNB This compound
Substituents -NO₂ (2-nitrophenyl), -Br -NO₂, -OCH₃ (4-methoxy), -Br -Biphenylyl (N-2), -OPr (4-propoxy)
Asymmetric Unit Two molecules (A and B) Single molecule Not reported
Crystallographic Stability Moderate (distorted bond angles) Higher (planar nitro group) Unknown

Key Findings :

  • Substituent Effects: The nitro (-NO₂) and bromo (-Br) groups in Compound I and 4MNB influence molecular packing and stability.
  • Steric and Electronic Differences : The biphenylyl and propoxy groups in this compound introduce greater steric bulk and hydrophobicity compared to the nitro/methoxy substituents in 4MNB. This could affect solubility and binding interactions in biological systems.

Pharmacological Implications

  • Nitro-Substituted Analogues : Compounds like 4MNB are explored for antimicrobial properties due to nitro group-mediated redox activity .
  • Propoxy vs. Methoxy Groups : The longer propoxy chain in this compound may enhance membrane permeability compared to methoxy-containing analogues, though this requires experimental validation.

Q & A

Q. What are the critical physicochemical properties of N-2-biphenylyl-4-propoxybenzamide for experimental design?

Q. What synthetic methodologies are reported for this compound?

Multi-step organic synthesis involving amide coupling (e.g., Schotten-Baumann reaction) and alkoxy group introduction via nucleophilic substitution. Monitor intermediates using HPLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry . Optimize solvent systems (e.g., dichloromethane or THF) for reaction efficiency .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : Assign aromatic proton signals (δ 6.8–8.2 ppm) and propoxy methylene groups (δ 3.5–4.5 ppm) .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • UV-Vis : Identify π→π* transitions in biphenyl systems (λ ~250–300 nm) .

Q. What purification strategies are effective post-synthesis?

Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized under varying solvent conditions?

Conduct Design of Experiments (DoE) to test solvents (polar aprotic vs. non-polar) and catalysts (e.g., DMAP for amidation). Kinetic studies using in-situ IR or LC-MS can identify rate-limiting steps. For example, THF may enhance solubility of intermediates but reduce reaction rates compared to DMF .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • NMR Signal Overlap : Use 2D techniques (COSY, HSQC) to resolve aromatic proton coupling .
  • HPLC Co-elution : Optimize gradient elution (e.g., 0.1% TFA in mobile phase) to separate isomers/byproducts .
  • Mass Spec Fragmentation : Employ high-resolution MS (HRMS) to distinguish molecular ions from adducts .

Q. How should contradictions in bioactivity data across studies be addressed?

Apply systematic meta-analysis:

  • Compare assay conditions (e.g., cell lines, concentration ranges).
  • Validate potency via dose-response curves (IC₅₀/EC₅₀) and statistical tests (ANOVA).
  • Replicate studies under standardized protocols to isolate variables .

Q. What computational approaches model supramolecular interactions of this compound?

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO) for reactivity predictions .
  • Molecular Dynamics : Simulate stability in lipid bilayers for membrane permeability studies .

Q. How do structural modifications influence bioactivity in SAR studies?

  • Propoxy Chain Length : Test methyl, ethyl, and butyl analogs to assess steric effects on target binding .
  • Biphenyl Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .
  • Amide Linkers : Replace with sulfonamide or urea groups to evaluate hydrogen-bonding capacity .

Q. What strategies validate stability under storage conditions?

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products.
  • Light Sensitivity : Use amber vials and assess UV stability via spectrofluorometry .
  • Cryopreservation : Test solubility retention after freeze-thaw cycles in DMSO .

Q. Methodological Notes

  • Advanced Techniques : Combine experimental and computational methods for robust SAR or stability analyses.
  • Contradiction Resolution : Cross-reference spectral libraries (e.g., NIST WebBook) and replicate assays to confirm findings .

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